

# An In-depth Technical Guide to N-Boc-2-bromobenzylamine

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## Compound of Interest

Compound Name: **N-Boc-2-bromobenzylamine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-bromobenzylamine**, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, provides experimental protocols for its synthesis and deprotection, and illustrates its utility as a versatile building block in the development of complex molecular architectures.

## Physicochemical Properties

**N-Boc-2-bromobenzylamine**, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a stable, solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic and basic, allowing for selective reactions at other parts of the molecule.<sup>[1][2]</sup> The presence of the bromo-phenyl group provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate for introducing the 2-bromobenzyl moiety into target molecules.<sup>[3]</sup>

Table 1: Physicochemical Data for **N-Boc-2-bromobenzylamine**

Property	Value	References
Molecular Weight	286.16 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BrNO <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	162356-90-3	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Physical Form	Solid (White to Brown)	<a href="#">[6]</a>
Melting Point	50-54 °C	<a href="#">[6]</a>
Flash Point	>110 °C (>230 °F) - closed cup	<a href="#">[6]</a>
IUPAC Name	tert-butyl N-[(2-bromophenyl)methyl]carbamate	<a href="#">[5]</a>
Synonyms	N-(tert-Butoxycarbonyl)-2-bromobenzylamine, tert-butyl 2-bromobenzylcarbamate	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **N-Boc-2-bromobenzylamine** and the subsequent deprotection of the Boc group, a common step in multi-step syntheses.

A common route to 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Protocol:

- Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add an iridium catalyst such as [pentamethylcyclopentadienyl\*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%).[\[8\]](#)
- Addition of Amine Source: Add ammonium formate (10 equivalents) to the solution.[\[8\]](#)
- Reaction: Stir the mixture at 37 °C for 15 hours.[\[8\]](#)
- Work-up:

- Evaporate the solvent under reduced pressure.
- Add aqueous HCl (e.g., 1M) until the pH is between 1 and 2.
- Wash the aqueous solution with diethyl ether (3 times).
- Adjust the pH of the aqueous layer to 10-12 with a base like KOH.
- Extraction and Purification:
  - Extract the product with dichloromethane (3 times).
  - Combine the organic phases, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure to yield 2-bromobenzylamine.<sup>[8]</sup>

The protection of 2-bromobenzylamine with a Boc group is typically achieved using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

#### Protocol:

- Reaction Setup: Dissolve 2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.0-1.2 equivalents) in the same solvent dropwise.<sup>[9]</sup> A base like triethylamine or N,N-diisopropylethylamine (1.1 equivalents) can be added to scavenge the acid formed during the reaction.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.<sup>[9]</sup>
- Work-up:
  - Add a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to the reaction mixture.
  - Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3 times).<sup>[9]</sup>

- Purification:
  - Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous  $\text{NaHCO}_3$  solution.[9]
  - Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude product.[9]
  - If necessary, purify the product by column chromatography on silica gel.

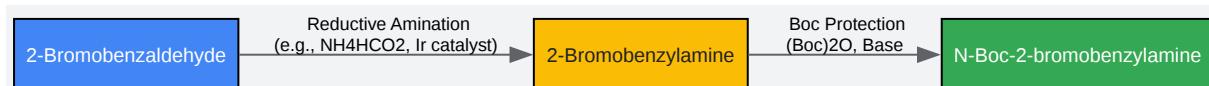
The Boc group is labile under acidic conditions, allowing for its removal to reveal the free amine for subsequent reactions.[2][10]

Protocol:

- Reaction Setup: Dissolve **N-Boc-2-bromobenzylamine** (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), dioxane, or ethyl acetate.
- Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[11]
- Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
  - Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
  - The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
  - To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous  $\text{NaHCO}_3$ ) and extracted with an organic solvent.

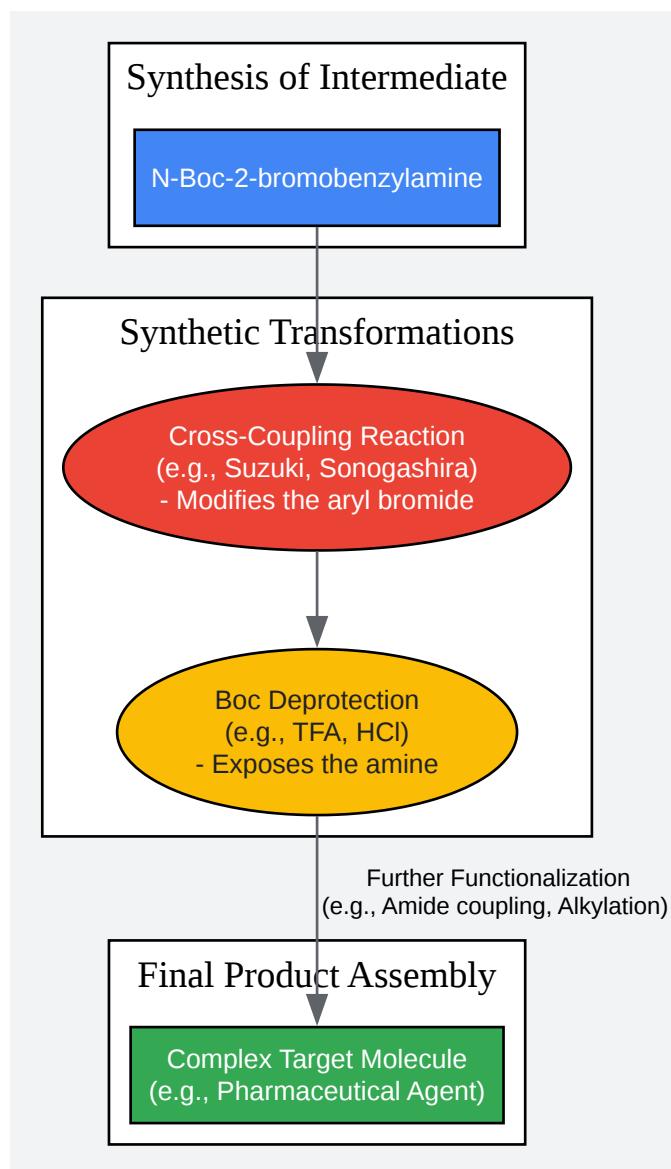
## Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for **N-Boc-2-bromobenzylamine** and its application as a synthetic intermediate.



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Caption: Synthesis workflow for **N-Boc-2-bromobenzylamine**.



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Caption: Role of **N-Boc-2-bromobenzylamine** as a versatile synthetic intermediate.

## Applications in Drug Development

**N-Boc-2-bromobenzylamine** is a valuable building block in the synthesis of pharmaceutical agents and other biologically active molecules.[12][13] Its utility stems from two key features:

- The Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be easily removed when needed.[2] This allows for the selective modification of other parts of the molecule without interference from the amine group.
- The Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This enables the introduction of a wide variety of substituents at this position, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

The combination of these features makes **N-Boc-2-bromobenzylamine** an important intermediate for constructing complex molecular scaffolds found in many drug candidates.

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